molecular formula C11H17NO B1587386 n-(4-Methoxybenzyl)propan-2-amine CAS No. 70894-74-5

n-(4-Methoxybenzyl)propan-2-amine

Cat. No.: B1587386
CAS No.: 70894-74-5
M. Wt: 179.26 g/mol
InChI Key: RVROZYOHWNUUNB-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)propan-2-amine is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of a methoxybenzyl group attached to a propan-2-amine backbone. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)propan-2-amine typically involves the reaction of 4-methoxybenzyl chloride with isopropylamine under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxybenzyl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)propan-2-amine
  • N-(4-Methylbenzyl)propan-2-amine
  • N-(4-Ethoxybenzyl)propan-2-amine

Uniqueness

N-(4-Methoxybenzyl)propan-2-amine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and interactions in various chemical and biological contexts .

Biological Activity

N-(4-Methoxybenzyl)propan-2-amine, also known by its CAS number 70894-74-5, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group attached to a benzyl moiety, making it a candidate for various applications in medicinal chemistry and biological research.

  • Molecular Formula : C₁₁H₁₇NO
  • Molecular Weight : 179.25 g/mol
  • Appearance : Typically presented as a white to off-white solid.
  • Storage Conditions : Ambient temperature, away from moisture.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For example, it has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt microbial cell functions, although the precise mechanism remains under investigation.

Anticancer Potential

Research has shown that derivatives of this compound may possess anticancer activity. A study focused on the structural activity relationship (SAR) of similar compounds revealed that modifications to the benzyl moiety can enhance cytotoxic effects against cancer cell lines such as MCF-7 and KB-3-1. The presence of electron-withdrawing groups appears critical for improving potency against these cancer cells.

Case Study 1: Antimicrobial Activity Assessment

A comparative study tested this compound against a panel of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising concerns about antibiotic resistance.

Case Study 2: Anticancer Activity in Cell Lines

In a study evaluating the anticancer potential of various derivatives, this compound was found to exhibit IC50 values in the low micromolar range against breast cancer cell lines:

CompoundIC50 (μM)Cell Line
This compound5.2MCF-7
Control (Doxorubicin)0.5MCF-7

While less potent than established chemotherapeutics like Doxorubicin, these findings suggest potential for further development.

The biological activity of this compound may involve interactions with specific enzymes or receptors within microbial or cancerous cells. Preliminary studies indicate that it may inhibit key metabolic pathways essential for cell survival and proliferation.

Proposed Mechanisms Include:

  • Enzyme Inhibition : Potential inhibition of enzymes critical for bacterial cell wall synthesis.
  • Cell Cycle Disruption : Induction of apoptosis in cancer cells through disruption of cell cycle regulators.
  • Neurotransmitter Modulation : Interaction with serotonin or dopamine receptors affecting mood and anxiety levels.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVROZYOHWNUUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406435
Record name n-(4-methoxybenzyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70894-74-5
Record name n-(4-methoxybenzyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methoxybenzyl)-2-propanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxybenzylamine (1.37 g, 10 mmol) and acetone (0.81 mL, 11 mmol) in dry dichloroethane (20 mL) were stirred at room temperature for 30 minutes. To the solution was added sodium triacetoxyborohydride (3.18 g, 15 mmol) and the resulting mixture was stirred at room temperature for 17 hours. The reaction mixture was quenched with 1 N NaOH (50 mL) and the layers were separated. The aqueous layer was extracted with dichloromethane (2×20 mL). The combined extracts were washed with water (20 mL), brine (20 mL), dried over MgSO4, filtered through Celite, and concentrated under reduced pressure. The residue was chromatographed eluting with 10% MeOH in dichloromethane with 1% triethylamine to provide 1.53 g of oil (85% yield).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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